molecular formula C11H15FN4O B13909260 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

Katalognummer: B13909260
Molekulargewicht: 238.26 g/mol
InChI-Schlüssel: LISHANRLWVHJOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide is a chemical compound with the molecular formula C11H16ClFN4O. It is known for its unique structure, which includes a fluorine atom, a methyl group, and a piperazine ring attached to a picolinamide core .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving controlled temperatures, pressures, and the use of catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-fluoro-N-methyl-5-(1-piperazinyl)-2-pyridinecarboxamide
  • N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride

Uniqueness

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide stands out due to its unique combination of a fluorine atom and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H15FN4O

Molekulargewicht

238.26 g/mol

IUPAC-Name

6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H15FN4O/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3,(H,13,17)

InChI-Schlüssel

LISHANRLWVHJOV-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.